Guanosine-5',3'-tetraphosphate
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Overview
Description
Guanosine tetraphosphate is a guanine nucleotide containing four phosphate groups. Two phosphate groups are esterified to the sugar moiety in the 5’ position and the other two in the 2’ or 3’ position . This nucleotide serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine tetraphosphate can be synthesized in chloroplasts from guanosine triphosphate and adenosine triphosphate . The synthesis involves the activity of enzymes such as RelA-SpoT homologs that catalyze the formation of guanosine tetra- or pentaphosphate .
Industrial Production Methods
In industrial settings, guanosine tetraphosphate is typically produced using recombinant bacterial systems. For example, Escherichia coli strains can be genetically modified to overexpress enzymes involved in the synthesis of guanosine tetraphosphate .
Chemical Reactions Analysis
Types of Reactions
Guanosine tetraphosphate undergoes various biochemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions involving guanosine tetraphosphate include:
Enzymes: Such as guanosine tetraphosphate synthase and hydrolase.
Nucleotides: Guanosine triphosphate and adenosine triphosphate.
Major Products Formed
The major products formed from the reactions of guanosine tetraphosphate include guanosine triphosphate, guanosine pentaphosphate, and inorganic phosphate .
Scientific Research Applications
Guanosine tetraphosphate has a wide range of scientific research applications, including:
Mechanism of Action
Guanosine tetraphosphate exerts its effects by acting as a signaling molecule that regulates various cellular processes. It serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis . The molecular targets of guanosine tetraphosphate include enzymes such as xanthine phosphoribosyltransferase and GTPase ObgE .
Comparison with Similar Compounds
Similar Compounds
Guanosine triphosphate: Contains three phosphate groups and is involved in energy transfer and signal transduction.
Guanosine pentaphosphate: Contains five phosphate groups and is involved in similar signaling pathways as guanosine tetraphosphate.
Uniqueness
Guanosine tetraphosphate is unique due to its specific role in bacterial stress responses and its ability to regulate gene expression in chloroplasts . Its structure, containing four phosphate groups, allows it to participate in distinct biochemical pathways compared to other guanine nucleotides .
Properties
CAS No. |
33503-72-9 |
---|---|
Molecular Formula |
C10H17N5O17P4 |
Molecular Weight |
603.16 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
BUFLLCUFNHESEH-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Key on ui other cas no. |
33503-72-9 |
physical_description |
Solid |
Synonyms |
3'-Diphosphate 5'-Diphosphate, Guanosine 5'-Diphosphate 3'-Diphosphate, Guanosine Alarmone ppGpp Bacterial Magic Spot ppGpp Guanosine 3' Diphosphate 5' Diphosphate Guanosine 3'-Diphosphate 5'-Diphosphate Guanosine 5' Diphosphate 3' Diphosphate Guanosine 5'-(trihydrogen diphosphate), mono(trihydrogen diphosphate) (ester) Guanosine 5'-diphosphate 2'(3')-diphosphate Guanosine 5'-Diphosphate 3'-Diphosphate Guanosine Tetraphosphate ppGpp ppGpp, Alarmone Tetraphosphate, Guanosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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